Cas no 1017778-36-7 (3-Ethoxy-2,4-difluorobenzylamine)
3-Ethoxy-2,4-difluorobenzylamine Chemical and Physical Properties
Names and Identifiers
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- 3-Ethoxy-2,4-difluorobenzylamine
- CS-0362926
- 3-Ethoxy-2,4-difluorobenzenemethanamine
- 1-(3-ETHOXY-2,4-DIFLUOROPHENYL)METHANAMINE
- (3-ethoxy-2,4-difluorophenyl)methanamine
- JS-4732
- DTXSID801278698
- MFCD09258733
- 1017778-36-7
- AKOS006282347
-
- MDL: MFCD09258733
- Inchi: 1S/C9H11F2NO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2,5,12H2,1H3
- InChI Key: BMWSDOWVVWFXDW-UHFFFAOYSA-N
- SMILES: C1(CN)=CC=C(F)C(OCC)=C1F
Computed Properties
- Exact Mass: 187.08087030g/mol
- Monoisotopic Mass: 187.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 35.2Ų
3-Ethoxy-2,4-difluorobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC302775-1g |
3-Ethoxy-2,4-difluorobenzylamine |
1017778-36-7 | 95% | 1g |
£190.00 | 2025-02-21 | |
| Ambeed | A209690-5g |
3-Ethoxy-2,4-difluorobenzylamine |
1017778-36-7 | 95+% | 5g |
$756.0 | 2024-04-26 | |
| abcr | AB264425-5g |
3-Ethoxy-2,4-difluorobenzylamine, 95%; . |
1017778-36-7 | 95% | 5g |
€1141.20 | 2025-02-17 | |
| A2B Chem LLC | AI05389-1g |
3-Ethoxy-2,4-difluorobenzylamine |
1017778-36-7 | 1g |
$314.00 | 2024-04-20 | ||
| A2B Chem LLC | AI05389-5g |
3-Ethoxy-2,4-difluorobenzylamine |
1017778-36-7 | 5g |
$929.00 | 2024-04-20 | ||
| abcr | AB264425-1 g |
3-Ethoxy-2,4-difluorobenzylamine, 95%; . |
1017778-36-7 | 95% | 1g |
€248.30 | 2023-04-26 | |
| 1PlusChem | 1P00HA25-1g |
3-Ethoxy-2,4-difluorobenzylamine |
1017778-36-7 | 1g |
$302.00 | 2023-12-27 | ||
| 1PlusChem | 1P00HA25-5g |
3-Ethoxy-2,4-difluorobenzylamine |
1017778-36-7 | 5g |
$932.00 | 2023-12-27 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32512-1g |
3-Ethoxy-2,4-difluorobenzylamine, 97% |
1017778-36-7 | 97% | 1g |
¥3817.00 | 2023-02-08 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32512-250mg |
3-Ethoxy-2,4-difluorobenzylamine, 97% |
1017778-36-7 | 97% | 250mg |
¥1144.00 | 2023-02-08 |
3-Ethoxy-2,4-difluorobenzylamine Suppliers
3-Ethoxy-2,4-difluorobenzylamine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3-Ethoxy-2,4-difluorobenzylamine
Recent Advances in the Application of 3-Ethoxy-2,4-difluorobenzylamine (CAS: 1017778-36-7) in Chemical Biology and Pharmaceutical Research
3-Ethoxy-2,4-difluorobenzylamine (CAS: 1017778-36-7) is a fluorinated benzylamine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This compound serves as a critical intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have highlighted its role in facilitating selective modifications of biomolecules, enabling the development of novel therapeutic candidates and diagnostic tools.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Ethoxy-2,4-difluorobenzylamine as a key building block in the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The researchers utilized its fluorine-substituted aromatic ring to enhance binding affinity and metabolic stability, resulting in compounds with improved pharmacokinetic profiles. The study reported a 40% increase in inhibitory activity compared to non-fluorinated analogs, underscoring the importance of this compound in targeted cancer therapy development.
In the field of antimicrobial research, a team from the University of Cambridge recently (2024) employed 3-Ethoxy-2,4-difluorobenzylamine as a precursor for developing novel quorum-sensing inhibitors. The compound's ability to penetrate bacterial biofilms and interfere with cell-to-cell communication pathways was particularly noteworthy. The resulting derivatives showed promising activity against multidrug-resistant Pseudomonas aeruginosa strains, with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL.
From a methodological perspective, advances in synthetic chemistry have enabled more efficient production of 3-Ethoxy-2,4-difluorobenzylamine. A 2024 Organic Process Research & Development paper detailed a novel continuous-flow synthesis approach that improved yield from 68% to 92% while reducing reaction time from 12 hours to just 45 minutes. This breakthrough has significant implications for scaling up production while maintaining high purity standards required for pharmaceutical applications.
The compound has also found applications in chemical biology as a versatile labeling reagent. Researchers at Scripps Research Institute recently (2023) developed a series of 3-Ethoxy-2,4-difluorobenzylamine-derived fluorescent probes for real-time monitoring of enzyme activity in live cells. The probes demonstrated exceptional photostability and specificity for target enzymes, enabling new insights into cellular metabolic pathways.
Looking forward, the unique properties of 3-Ethoxy-2,4-difluorobenzylamine position it as a valuable tool in drug discovery and chemical biology. Ongoing research is exploring its potential in PROTAC (Proteolysis Targeting Chimera) development and as a linker in antibody-drug conjugates. The compound's combination of fluorine atoms and ethoxy group provides both lipophilicity and metabolic stability, making it particularly attractive for these emerging therapeutic modalities.
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